Product packaging for Trimethylcyclohexanone(Cat. No.:CAS No. 50874-76-5)

Trimethylcyclohexanone

Cat. No.: B1229504
CAS No.: 50874-76-5
M. Wt: 140.22 g/mol
InChI Key: XPZBNIUWMDJFPW-UHFFFAOYSA-N
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Description

Overview of Trimethylcyclohexanone as a Key Intermediate and Model Compound in Organic Synthesis Research

This compound is a valuable building block and intermediate in organic synthesis. lookchem.com Its utility stems from the reactivity of the ketone functional group, which allows for a wide range of chemical transformations. Different isomers of this compound serve as precursors to a diverse array of commercially and scientifically important products.

For instance, 3,3,5-trimethylcyclohexanone (B147574) is a key starting material in the production of various industrial products. atamanchemicals.com It is used to synthesize specialty polycarbonates and peroxides that act as polymerization initiators. lookchem.com It also serves as an intermediate in the creation of plasticizers, lubricants, and the vasodilator drug cyclandelate. atamanchemicals.com The synthesis of 3,3,5-trimethylcyclohexanone can be achieved through the hydrogenation of isophorone (B1672270). atamanchemicals.com

The 2,2,6-trimethylcyclohexanone (B1581249) isomer is also of significant interest, particularly in the synthesis of fragrances and vitamins. It is a recognized intermediate in the production of β-ionone, a vital compound in the flavor and fragrance industry. glpbio.com Furthermore, it serves as a precursor in some synthetic routes to Vitamin A.

Beyond its role as a synthetic intermediate, this compound is employed as a model compound to investigate reaction mechanisms. Its well-defined structure, which can be systematically altered through its various isomers, provides a controlled system for studying complex chemical processes. For example, it has been used in model Maillard reactions to understand the formation of flavor and aroma compounds. acs.org Additionally, computational studies on derivatives like 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone (B45756) help in analyzing molecular properties and reactivity, confirming the charge transfer characteristics within the molecule. aip.org

Table 1: Applications of this compound Isomers as Synthetic Intermediates

Isomer Application/Product Synthesized Reference
3,3,5-Trimethylcyclohexanone Specialty polycarbonates, polymerization initiators, plasticizers, lubricants, cyclandelate, homosalate. lookchem.comatamanchemicals.com
2,2,6-Trimethylcyclohexanone β-ionone, Vitamin A, flavoring agents. glpbio.com
(4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone Optically active hydroxylated carotenoids (e.g., zeaxanthin, cryptoxanthin). cymitquimica.comnih.gov

Significance of this compound Isomers in Synthetic and Mechanistic Studies

The isomeric diversity of this compound is central to its importance in synthetic and mechanistic chemistry. The specific placement of the three methyl groups on the cyclohexanone ring dramatically influences the molecule's steric and electronic properties, which in turn dictates its reactivity and suitability for specific applications.

In synthesis, the ability to use or create specific isomers is crucial for producing target molecules with the correct structure and stereochemistry. The synthesis of pure isomeric forms of amino acid esters of 3,3,5-trimethylcyclohexanol (B90689), for example, begins with the reduction of a pure isomeric form of 3,3,5-trimethylcyclohexanone. google.com This control over stereochemistry is vital as different isomers can have different biological activities. google.com

The field of asymmetric synthesis particularly benefits from this compound's isomeric properties. A notable example is the production of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, also known as actinol. nih.gov This doubly chiral compound is an ideal precursor for synthesizing naturally occurring, optically active carotenoids like zeaxanthin. nih.govresearchgate.net Its synthesis involves a two-step enzymatic asymmetric reduction, first establishing chirality at the C-6 position and then stereospecifically reducing a carbonyl group, demonstrating exquisite control over the final product's isomeric form. nih.gov

From a mechanistic standpoint, comparing the reactions of different isomers provides invaluable insight. For instance, the steric hindrance introduced by the methyl groups in 2,2,6-trimethylcyclohexanone significantly affects its reactivity in nucleophilic addition reactions compared to other isomers. Studies have also explored the differing reaction pathways of cis and trans isomers, such as in Grignard reactions, to elucidate the underlying polar reaction mechanisms. gatech.edu

Table 2: Properties and Significance of Specific this compound Isomers

Isomer/Derivative Significance Reference
cis- and trans-3,3,5-Trimethylcyclohexanone Used to study how stereoisomerism affects reaction mechanisms, such as in Grignard reactions. google.comgatech.edu
(4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone (Actinol) A chiral building block for the synthesis of optically active natural products like zeaxanthin. cymitquimica.comnih.gov
2,2,6-Trimethylcyclohexanone Its significant steric hindrance is used as a model to study the effects of sterics on nucleophilic addition reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B1229504 Trimethylcyclohexanone CAS No. 50874-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50874-76-5

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,2,3-trimethylcyclohexan-1-one

InChI

InChI=1S/C9H16O/c1-7-5-4-6-8(10)9(7,2)3/h7H,4-6H2,1-3H3

InChI Key

XPZBNIUWMDJFPW-UHFFFAOYSA-N

SMILES

CC1CCCC(=O)C1(C)C

Canonical SMILES

CC1CCCC(=O)C1(C)C

Synonyms

3,3,5-trimethylcyclohexanone
trimethylcyclohexanone

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Trimethylcyclohexanone

Catalytic Hydrogenation of Isophorone (B1672270) to Trimethylcyclohexanone

The catalytic hydrogenation of isophorone is a heterogeneously catalyzed reaction where isophorone reacts with hydrogen in the presence of a solid catalyst. researchgate.net The reaction pathway involves the addition of hydrogen across the C=C bond of the α,β-unsaturated ketone to yield the saturated ketone, 3,3,5-trimethylcyclohexanone (B147574). researchgate.net Further hydrogenation of the C=O bond results in the formation of 3,3,5-trimethylcyclohexanol (B90689). nih.gov The choice of catalyst and reaction conditions are paramount to steer the reaction towards the desired product with high conversion and selectivity. nih.govresearchgate.net

Development and Evaluation of Heterogeneous Catalysts

A wide array of heterogeneous catalysts has been developed and studied for the selective hydrogenation of isophorone. These can be broadly categorized into noble metal-based catalysts, non-noble metal-based catalysts, and composite systems, each offering distinct advantages in terms of activity, selectivity, and cost. nih.govrsc.org

Noble metals, particularly those from Group VIII, are highly effective for the hydrogenation of isophorone. researchgate.net Palladium (Pd) based catalysts have demonstrated the highest activity and selectivity for this conversion. nih.govresearchgate.net Studies comparing various noble metals supported on carbon (C) and silica (B1680970) (SiO₂) have established a general activity order of Pd > Iridium (Ir) > Platinum (Pt) > Ruthenium (Ru). nih.gov

Palladium catalysts, such as Pd supported on activated carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃), can achieve nearly complete conversion of isophorone with selectivities towards 3,3,5-trimethylcyclohexanone exceeding 99%. nih.gov For instance, under solvent-free conditions, Pd/C can yield 99% of the desired product. nih.govrsc.org Similarly, a 5% Pd/Al₂O₃ catalyst resulted in a 99.9% conversion of isophorone and a 99.5% yield of 3,3,5-trimethylcyclohexanone. nih.gov While highly efficient, the high cost of noble metals is a significant drawback for large-scale industrial applications. rsc.orgresearchgate.net

Performance of Noble Metal Catalysts in Isophorone Hydrogenation nih.gov
CatalystSupportIsophorone Conversion (%)3,3,5-Trimethylcyclohexanone Yield (%)
PdC>99.7>99.4
PdSiO₂>99.7>99.4
IrC--
IrSiO₂--
PtC--
PtSiO₂--
RuC--
RuSiO₂--

Data based on solvent-free reaction conditions: 1.16 g isophorone, 0.05 g catalyst, 2.0 MPa H₂, 298 K, 1 h. The original source provided a graph; specific values for Ir, Pt, and Ru were not explicitly stated but were shown to be lower than Pd.

To address the high cost of noble metals, research has focused on developing catalysts from more abundant and less expensive non-noble metals. nih.govrsc.org Metals such as Nickel (Ni), Cobalt (Co), Copper (Cu), and Iron (Fe) have been investigated, often in the form of Raney-type catalysts or supported on materials like silica. nih.govrsc.org

Among these, Raney Nickel has emerged as a particularly effective and economical alternative. nih.gov When the reaction is conducted in a tetrahydrofuran (B95107) (THF) solvent, Raney Nickel can achieve 100% conversion of isophorone with a 98.1% yield of 3,3,5-trimethylcyclohexanone. nih.govrsc.orgrsc.org The use of THF as a solvent was found to be crucial, as it appears to inhibit the further hydrogenation of the ketone product to the alcohol byproduct. nih.gov Other non-noble metal catalysts, such as Raney Cobalt and Raney Copper, also show high selectivity (above 96.8%) but generally lower activity compared to Raney Nickel under similar conditions. rsc.org Raney Nickel catalysts also demonstrate good stability and can be reused multiple times with only a marginal decrease in performance. nih.gov

Performance of Non-Noble Metal Catalysts in Isophorone Hydrogenation in THF Solvent nih.gov
CatalystIsophorone Conversion (%)3,3,5-Trimethylcyclohexanone Yield (%)3,3,5-Trimethylcyclohexanol Yield (%)
Raney® Ni10098.10.8
Ni/SiO₂99.297.51.1
Raney® Co91.589.31.2
Co/SiO₂89.186.51.5
Raney® Cu85.483.21.0
Cu/SiO₂83.481.21.1
Raney® Fe2.51.10.5
Fe/SiO₂1.80.60.3

Reaction conditions: 1.16 g isophorone, 0.05 g catalyst, 10 mL THF, 2.0 MPa H₂, 298 K, 1 h.

Composite catalysts, which combine different materials to enhance catalytic performance, are widely studied. mdpi.com In the context of isophorone hydrogenation, this often involves dispersing a catalytically active metal onto a high-surface-area support. frontiersin.org Metal-carbon composites, such as Palladium on activated carbon (Pd/C), are a prime example and are among the most effective catalysts for this reaction. nih.govresearchgate.net

Non-Noble Metal Catalysis (e.g., Raney Nickel, Cobalt, Copper, Iron)

Optimization of Reaction Parameters for Selective Synthesis

Beyond the choice of catalyst, the selective synthesis of 3,3,5-trimethylcyclohexanone is highly dependent on the optimization of various reaction parameters. The interplay between temperature, hydrogen pressure, solvent, and reactant concentration determines the reaction rate and the selectivity towards the desired product. rsc.orgresearchgate.net

Temperature and hydrogen pressure are critical variables in the catalytic hydrogenation of isophorone. google.com Generally, increasing the temperature and pressure leads to higher reaction rates. However, harsh conditions can also promote the over-hydrogenation of the target ketone to the alcohol byproduct, thus reducing selectivity. google.com Therefore, optimal conditions are a trade-off between achieving a high conversion rate and maintaining high selectivity.

Patented industrial processes often specify a temperature range of 20°C to 100°C and an initial hydrogen pressure of 0.5 MPa to 5.0 MPa. google.com A preferred range is often cited as 60°C to 90°C and 1.5 MPa to 2.0 MPa to balance reactivity and selectivity. google.com Laboratory studies have shown that excellent yields can be obtained even at ambient temperature (25°C or 298 K) and a hydrogen pressure of 2.0 MPa, particularly with highly active catalysts like Raney Nickel in a THF solvent. nih.govrsc.org The reaction order has been observed to be fractional with respect to the isophorone concentration and approximately 0.82 with respect to hydrogen, indicating a strong dependence on hydrogen pressure. researchgate.net

Examples of Optimized Reaction Conditions for Isophorone Hydrogenation
CatalystTemperature (°C)Hydrogen Pressure (MPa)SolventKey OutcomeReference
Supported Pd or Pt w/ co-catalyst60 - 901.5 - 2.0Ethanol, scCO₂, or noneHigh conversion and selectivity google.com
Raney® Ni252.0THF100% conversion, 98.1% yield nih.govrsc.org
Pd/C252.0None>99.7% conversion, >99.4% yield nih.gov
NiC composite30 - 600.5Ethyl acetate (B1210297)High conversion and selectivity researchgate.net
Palladium-calcium carbonate602.0Ethanol99.72% yield of intermediate patsnap.com
Role of Solvent Systems and Solvent-Free Conditions

The choice of solvent, or the lack thereof, plays a crucial role in the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone, influencing both the conversion rate and the selectivity towards the desired product. rsc.org

Solvent-Based Synthesis:

Studies have shown that solvents have a significant effect on the selectivity of the reaction. rsc.org Tetrahydrofuran (THF) has been identified as a particularly effective solvent, promoting the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone. rsc.org It is suggested that THF can inhibit the further hydrogenation of the target ketone to the corresponding alcohol, thus increasing the yield of the desired product. rsc.org In one study, using a Raney® Ni catalyst in THF, a 100% conversion of isophorone was achieved with a 98.1% yield of 3,3,5-trimethylcyclohexanone. rsc.orgnih.gov Other solvents like ethanol, toluene, and n-heptane have also been used, with the choice impacting reaction kinetics and catalyst stability. Ethyl acetate has been noted as an excellent reaction medium for achieving high conversion of isophorone and high selectivity for 3,3,5-trimethylcyclohexanone. asianpubs.orgresearchgate.net The use of polar aprotic solvents, such as tetrahydrofuran, is often preferred due to their limited solvating action towards the cyanide anion in alternative synthetic routes, leading to greater reactivity and a higher reaction rate. google.com

Solvent-Free Conditions:

Solvent-free, or "neat," synthesis of 3,3,5-trimethylcyclohexanone has also been successfully demonstrated. rsc.orgnih.gov This approach is environmentally advantageous as it eliminates the need for organic solvents. Under solvent-free conditions using a Pd/C catalyst, a 99% yield of 3,3,5-trimethylcyclohexanone has been reported. rsc.orgnih.gov The reaction is typically carried out in a batch reactor under hydrogen pressure. rsc.orgnih.gov

Table 1: Effect of Solvent on the Selective Hydrogenation of Isophorone

CatalystSolventIsophorone Conversion (%)3,3,5-Trimethylcyclohexanone Yield (%)Reference
Raney® NiTHF10098.1 rsc.orgnih.gov
Pd/CNone-99 rsc.orgnih.gov
NiC CompositeEthyl AcetateHighHigh asianpubs.orgresearchgate.net
Pt/CTHF39.538.7 rsc.org
Pt/SiO₂THF38.437.9 rsc.org
Effects of Agitation and Reactor Design (e.g., Capillary Reactors)

The physical parameters of the reaction setup, including agitation and reactor design, significantly influence the efficiency of this compound synthesis.

Agitation:

Proper agitation is critical to overcome mass transfer limitations in heterogeneously catalyzed reactions, ensuring the reaction proceeds under kinetic control. asianpubs.org In the hydrogenation of isophorone, the reaction rate increases with the intensity of agitation up to a certain point (e.g., 1000 rpm), beyond which no significant change is observed. asianpubs.org This indicates that at lower agitation speeds, the reaction is limited by the rate at which reactants are transported to the catalyst surface. asianpubs.org In some processes, if the reaction temperature is too low, the viscosity of the reaction mixture can increase to a point where agitation becomes impossible. google.com

Reactor Design:

The design of the reactor can have a profound impact on reaction rates and efficiency. Capillary reactors, specifically downflow single capillary reactors (SCR) with gas/liquid/suspended catalyst flow, have been shown to significantly intensify the selective hydrogenation of isophorone to this compound. researchgate.netcardiff.ac.uk

Key findings regarding capillary reactors include:

Increased Reaction Rate: A significant increase in the reaction rate was observed when using a capillary reactor compared to a traditional autoclave. rsc.orgresearchgate.netnih.govcardiff.ac.uk

Kinetic Control: The reaction in a single capillary arrangement operates under kinetic control, meaning it is not limited by mass transfer. rsc.orgresearchgate.netcardiff.ac.uk This is supported by the constant relative reaction rate at different catalyst loadings and the calculated apparent activation energy. rsc.orgresearchgate.net

Suitability for Slurry Catalysts: Capillary reactors can effectively utilize mobile, slurry catalysts, which is advantageous for the fine chemicals industry often based on batch manufacturing and multi-product plants. researchgate.netcardiff.ac.uk

Scalability: The principles demonstrated in capillary reactors can be transferred to microreactor applications for further process intensification. acs.org

Table 2: Comparison of Reactor Types for Isophorone Hydrogenation

Reactor TypeKey AdvantageNoted OutcomeReference
AutoclaveStandard batch processingSlower reaction rate compared to capillary reactor researchgate.netcardiff.ac.uk
Capillary ReactorSignificant increase in reaction rateReaction operates under kinetic control rsc.orgresearchgate.netnih.govcardiff.ac.uk

Mechanistic Investigations of Selective Hydrogenation

Understanding the mechanism of selective hydrogenation is crucial for optimizing the synthesis of this compound from unsaturated precursors like isophorone.

Preferential C=C Double Bond Reduction versus C=O Carbonyl Reduction

The selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone requires the preferential reduction of the carbon-carbon (C=C) double bond while leaving the carbon-oxygen (C=O) carbonyl group intact. asianpubs.orgresearchgate.net Over-hydrogenation leads to the formation of the by-product 3,3,5-trimethylcyclohexanol, which can be a challenge to separate from the desired product. researchgate.netresearchgate.net

Several factors influence this chemoselectivity:

Catalyst Choice: Palladium (Pd) based catalysts, such as Pd/C, strongly favor the hydrogenation of the C=C double bond, yielding 3,3,5-trimethylcyclohexanone with high selectivity (approaching 100%) and minimal alcohol formation. researchgate.netnih.govacs.org The exact origin of this high chemoselectivity is not yet fully understood. researchgate.net Nickel-based catalysts, including Raney® Ni and NiC composites, are also effective for this selective reduction. asianpubs.orgresearchgate.net

Solvent Effects: As previously mentioned, solvents like THF can promote the selective hydrogenation of the C=C bond while inhibiting the reduction of the C=O group. rsc.orgnih.gov

Additives: The use of Lewis acids, such as zinc chloride, can inhibit the hydrogenation of the C=O bond in isophorone, thereby significantly improving the selectivity towards 3,3,5-trimethylcyclohexanone. researchgate.net A proposed mechanism suggests that the Lewis acid interacts with the carbonyl group, making it less susceptible to reduction. researchgate.net

Adsorption Mechanisms of Reactants and Intermediates on Catalyst Surfaces

The adsorption of reactants and intermediates onto the catalyst surface is a key step in heterogeneous catalysis. The Langmuir-Hinshelwood mechanism, where both reacting species adsorb to active sites before reacting, is a common model for such reactions. mdpi.com

In the context of isophorone hydrogenation, studies have investigated the adsorption of isophorone and the product, 3,3,5-trimethylcyclohexanone, on catalyst surfaces like Pd(111). researchgate.net The geometry of adsorption can influence the reaction pathway. For instance, the interaction of unsaturated hydrocarbons with metal surfaces has been studied to correlate the conformation of the adsorbates with the chemoselectivity of the hydrogenation. researchgate.net

Electrochemical studies on platinum single-crystal surfaces have shown that the reactant, isophorone, adsorbs much faster (approximately 10⁵ times) than chiral modifiers like proline. nih.gov This suggests that under competitive adsorption conditions, the reactant can quickly displace pre-adsorbed modifiers from the metal surface, indicating that the crucial enantiodifferentiating step may occur in the solution phase rather than on the catalyst surface. nih.gov The surface area and porosity of the adsorbent are also critical factors, with a larger surface area providing more active sites for adsorption. stannescet.ac.in

Elucidation of Rate-Determining Steps and Reaction Orders

Kinetic studies are essential for identifying the rate-determining step and understanding the influence of reactant concentrations on the reaction rate.

For the hydrogenation of isophorone over a NiC composite catalyst, the reaction was found to be:

Chemical Reactivity, Derivatives, and Further Transformations of Trimethylcyclohexanone

Carbonyl Group Reactivity and Functionalization

The reactivity of the carbonyl group in trimethylcyclohexanone is a focal point of its chemistry, enabling a variety of functionalization reactions. The steric hindrance imposed by the methyl groups significantly influences the outcomes of these reactions, particularly in nucleophilic additions.

The addition of organometallic reagents, such as Grignard and organolithium compounds, to the carbonyl group of 3,3,5-trimethylcyclohexanone (B147574) is a key method for creating tertiary alcohols with a high degree of stereocontrol. These reactions are fundamental in asymmetric synthesis for producing chiral building blocks. nih.govresearchgate.net

Research into the reaction of 3,3,5-trimethylcyclohexanone with a range of Grignard and organolithium reagents has shown a remarkable degree of stereoselectivity. rsc.orgrsc.org The addition of reagents like methyl-, ethyl-, isopropyl-, and t-butyl-lithium, as well as methyl-, ethyl-, vinyl-, allyl-, and prop-2-ynyl-magnesium halides, consistently yields a single predominant product in each case. rsc.orgrsc.org This high stereoselectivity is attributed to the nucleophilic attack occurring preferentially from the least sterically hindered face of the ketone. researchgate.net

The mechanism for allylic Grignard reagents can differ from non-allylic ones, proceeding through a six-membered-ring transition state which leads to unusually high reaction rates. nih.gov This allows allylmagnesium reagents to add effectively even to hindered ketones like this compound. nih.gov The stereochemical outcome for these additions is generally governed by minimizing steric interactions in the transition state.

The products of these organometallic addition reactions have been extensively studied to establish their relative configurations. Through chemical correlations and nuclear magnetic resonance (n.m.r.) data, it has been demonstrated that the tertiary alcohols formed from the addition of various alkyl, alkenyl, and alkynyl groups to 3,3,5-trimethylcyclohexanone share the same relative configuration. rsc.orgrsc.org This configuration is identified as trans-1-OH,5-Me, where the newly introduced hydroxyl group is in a trans relationship to the methyl group at the C-5 position. rsc.orgrsc.org

The consistency of this stereochemical outcome allows for the reliable synthesis of a family of 1-substituted-3,3,5-trimethylcyclohexanols with a predictable three-dimensional structure. For instance, the reduction of the 1-ethynyl and 1-vinyl analogues both lead to 1-ethyl-3,3,5-trimethylcyclohexanol with the same trans configuration as the product obtained directly from the reaction with ethylmagnesium bromide. rsc.org This network of configurational interrelationships is crucial for the systematic development of complex chiral molecules. rsc.orgrsc.org

Table 1: Stereochemical Outcome of Organometallic Additions to 3,3,5-Trimethylcyclohexanone
Organometallic ReagentResulting Alcohol ProductPredominant Relative ConfigurationSource(s)
Methylmagnesium halide1,3,3,5-Tetramethylcyclohexanoltrans-1-OH,5-Me rsc.org, rsc.org
Methyllithium1,3,3,5-Tetramethylcyclohexanoltrans-1-OH,5-Me rsc.org, rsc.org
Ethylmagnesium halide1-Ethyl-3,3,5-trimethylcyclohexanoltrans-1-OH,5-Me rsc.org, rsc.org
Ethyllithium1-Ethyl-3,3,5-trimethylcyclohexanoltrans-1-OH,5-Me rsc.org, rsc.org
Isopropylmagnesium halide1-Isopropyl-3,3,5-trimethylcyclohexanoltrans-1-OH,5-Me rsc.org, rsc.org
t-Butylmagnesium halide1-t-Butyl-3,3,5-trimethylcyclohexanoltrans-1-OH,5-Me rsc.org, rsc.org
Allylmagnesium halide1-Allyl-3,3,5-trimethylcyclohexanoltrans-1-OH,5-Me rsc.org, rsc.org

Cyanohydrin formation involves the nucleophilic addition of a cyanide ion to a carbonyl group. pressbooks.pub While unhindered ketones like cyclohexanone (B45756) readily form cyanohydrins, the reaction is significantly impeded in sterically hindered ketones such as 2,2,6-trimethylcyclohexanone (B1581249). vaia.comdoubtnut.com The steric bulk of the three methyl groups makes it difficult for the cyanide nucleophile to attack the carbonyl carbon, shifting the equilibrium away from the cyanohydrin product. vaia.com However, a related and industrially significant cyano-derivative is synthesized not from this compound itself, but from its α,β-unsaturated analogue, isophorone (B1672270).

3-Cyano-3,5,5-trimethylcyclohexanone, commonly known as isophorone nitrile (IPN), is a crucial chemical intermediate. It is prepared industrially by the reaction of isophorone (3,5,5-trimethylcyclohex-2-enone) with hydrogen cyanide (HCN). google.comresearchgate.net This reaction is a base-catalyzed conjugate addition (1,4-addition or Michael addition), where the cyanide ion adds to the β-carbon of the α,β-unsaturated ketone system. google.com

A variety of basic catalysts are employed to facilitate this reaction by generating the nucleophilic cyanide ion (CN⁻) from the weakly acidic HCN. google.com These catalysts include:

Alkali metal hydroxides and alkoxides (e.g., NaOH, KOH, calcium ethoxide). google.comprepchem.com

Alkali metal cyanides (e.g., NaCN, KCN). google.comwikipedia.org

Quaternary ammonium (B1175870) or phosphonium (B103445) hydroxides and salts. google.com

Basic anion exchange resins. google.com

The reaction conditions are carefully controlled to maximize the yield of isophorone nitrile and minimize side reactions, such as the polymerization of HCN. google.com Typical reaction temperatures range from 20°C to 220°C, though lower temperatures are often favored to enhance the stability of the product. google.com Process parameters like catalyst concentration, solvent choice, and the rate of HCN addition are optimized to achieve yields often exceeding 95%. google.com

Table 2: Catalysts and Conditions for Isophorone Nitrile Synthesis
Catalyst TypeExample(s)Typical Temperature Range (°C)Source(s)
Alkaline CatalystsNaOH, KOH, LiOH, Alkaline Cyanides20 - 250 , google.com, prepchem.com
Calcium AlkoxideCalcium ethoxideNot specified google.com
Quaternary Onium SaltsTetrabutylammonium hydroxide (B78521), Onium cyanides90 - 140 , google.com
Phase Transfer CatalystsQuaternary ammonium/phosphonium salts~80 google.com, wikipedia.org
Basic Anion Exchange ResinResin with basic functional groupsNot specified google.com

Isophorone nitrile is a pivotal precursor in the synthesis of high-value industrial chemicals, most notably isophorone diamine (IPDA) and isophorone diisocyanate (IPDI). wikipedia.org These derivatives are essential building blocks in the polymer industry.

The conversion of isophorone nitrile to isophorone diamine is achieved through catalytic hydrogenation. researchgate.nettrea.com This process involves two key transformations: the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) and the reductive amination of the ketone group (C=O) to another primary amine group (-CHNH₂). trea.com The reaction is typically carried out in the presence of ammonia (B1221849) and hydrogen over a hydrogenation catalyst, frequently a Raney catalyst based on cobalt or nickel. trea.com

Isophorone diamine is a versatile molecule used as:

A curing agent for epoxy resins. trea.com

A monomer for the production of specialty polyamides. wikipedia.org

A precursor for synthesizing isophorone diisocyanate (IPDI) by reaction with phosgene. wikipedia.orgtrea.com

IPDI, in turn, is a critical component in the manufacture of high-performance polyurethanes, which are valued for their excellent mechanical properties, and thermal and light stability. wikipedia.org

Formation of Cyanohydrins and Subsequent Transformations

Synthesis of 3-Cyano-3,5,5-trimethylcyclohexanone (Isophorone Nitrile)

Alpha-Carbon Reactivity and Substitution Reactions

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, are key centers of reactivity in ketones like this compound. The presence of hydrogen atoms on these carbons allows for a range of substitution reactions, primarily proceeding through enol or enolate intermediates. libretexts.orgmasterorganicchemistry.commsu.edu

This compound can undergo substitution reactions where a hydrogen atom is replaced by a halogen, such as chlorine or bromine. These reactions are typically catalyzed by either acid or base and proceed via an enol or enolate intermediate. libretexts.org The reaction involves the electrophilic attack of the halogen on the electron-rich enol or enolate. The process can be autocatalytic as the reaction generates an acid (HX) as a byproduct, which can then catalyze the enolization of further ketone molecules. libretexts.org For instance, the alpha-halogenation of carboxylic acids, a related process, can be achieved using a catalytic amount of phosphorus trichloride (B1173362) or tribromide. msu.edu While the general reactivity for halogenation is established, specific research detailing the bromination products and yields for different this compound isomers requires examination of specific laboratory studies.

In a related study, 2,2,6,6-tetrachloro-3,3,5-trimethylcyclohexanone was synthesized, demonstrating that multiple halogenations at the alpha-positions are possible under certain conditions. researchgate.net

A cornerstone of this compound's alpha-carbon reactivity is its ability to form enol and enolate intermediates. rsc.orgrsc.org Enolization is the process where the ketone tautomerizes to its enol form, characterized by a hydroxyl group attached to a carbon-carbon double bond. This process is catalyzed by both acids and bases. masterorganicchemistry.com In the presence of a strong base, such as lithium diisopropylamide (LDA), the alpha-proton can be abstracted to form a highly reactive enolate anion. vaia.comstackexchange.com

The structure of the this compound isomer significantly impacts enolization.

Steric Hindrance: In 2,2,6-trimethylcyclohexanone, the bulky methyl groups create significant steric hindrance. vaia.com This crowding makes it difficult for the enolate, once formed, to attack another molecule, which explains why it does not yield a detectable aldol (B89426) product. vaia.com

Enolate Stability: For unsymmetrical ketones, two different enolates can be formed (the kinetic and thermodynamic enolates). The kinetic enolate is formed faster by removing the most accessible, least sterically hindered alpha-proton. The thermodynamic enolate is more stable, typically having a more substituted double bond. thieme-connect.de The choice of base, solvent, and temperature determines which enolate is preferentially formed. stackexchange.comthieme-connect.de

Reaction Rate: The rate of enolization of 2,2,6-trimethylcyclohexanone by lithium diisopropylamide (LDA) has been found to be first-order in the ketone and half-order in the base, suggesting a complex mechanism involving aggregates of the base. stackexchange.comresearchgate.net

The formation of enolates is a critical first step in many synthetic applications, including the asymmetric Tsuji allylation, where the enolate of 2,2,6-trimethylcyclohexanone is trapped with allyl chloroformate to form an enol carbonate, a key intermediate in the synthesis of complex molecules like (+)-dichroanone. caltech.edu

Table 1: Factors Influencing Enolate Formation in this compound

Factor Influence on Reactivity Relevant Isomer Example Citation
Alpha-Hydrogens Prerequisite for enolization. Lack of an α-hydrogen prevents enolate formation. 2,2,6,6-Tetramethylcyclohexanone (a related compound) cannot enolize. rsc.org
Steric Hindrance Bulky methyl groups can hinder the approach of bases and the subsequent reaction of the enolate. 2,2,6-Trimethylcyclohexanone's steric bulk inhibits aldol reactions. vaia.com
Reaction Conditions Choice of base, temperature, and solvent determines kinetic vs. thermodynamic enolate formation. The use of LDA at low temperatures typically favors the kinetic enolate. stackexchange.comthieme-connect.de
Catalyst Both acids and bases can catalyze the formation of enol or enolate intermediates. Enolization is key to the oxidative cleavage of the ring by nitric acid. rsc.orgrsc.org

Halogenation Studies (e.g., Bromination)

Oxidation and Cleavage Reactions

Oxidation of this compound can lead to ring-opening, yielding valuable dicarboxylic acid derivatives. The specific products depend on the isomer used and the oxidizing agent.

A significant reaction of this compound is its oxidative cleavage to form trimethyladipic acids. These acids are important industrial intermediates. vulcanchem.com

From 3,3,5-Trimethylcyclohexanone: Oxidation of 3,3,5-trimethylcyclohexanone, typically with nitric acid, produces a mixture of 2,2,4- and 2,4,4-trimethyladipic acid. mdpi.comresearchgate.net The ratio of these products is highly dependent on the reaction conditions. mdpi.com This ketone is often produced by the partial hydrogenation of isophorone. mdpi.com An alternative, environmentally conscious method involves the electrochemical oxidative cleavage of 3,3,5-trimethylcyclohexanol (B90689) (the alcohol precursor to the ketone) in an aqueous alkaline solution, which also proceeds through the ketone intermediate. vulcanchem.com

From 2,2,6-Trimethylcyclohexanone: The oxidation of 2,2,6-trimethylcyclohexanol (formed by reduction of the ketone) also yields a mixture of dicarboxylic acids. rsc.org

These trimethyladipic acids are precursors for producing monomers like 2,2,4-trimethylhexamethylenediamine and 2,2,4-trimethylhexane-1,6-diol, which are used in the synthesis of polyamides and polyesters, respectively. mdpi.comchemicalbook.com

Table 2: Oxidation of this compound to Dicarboxylic Acids

Starting Material Oxidizing Agent/Method Key Products Citation
3,3,5-Trimethylcyclohexanone Nitric Acid 2,2,4-Trimethyladipic acid, 2,4,4-Trimethyladipic acid mdpi.comresearchgate.net
3,3,5-Trimethylcyclohexanol Electrochemical Oxidation (via ketone intermediate) 2,2,4-Trimethyladipic acid, 2,4,4-Trimethyladipic acid vulcanchem.com
3-Phosphono-3,5,5-trimethylcyclohexanone Nitric Acid with Ammonium Metavanadate 3-Phosphono-3,5,5-trimethylhexanedioic acid and isomers tandfonline.comtandfonline.com
2,2,6-Trimethylcyclohexanol Nitric Acid with Cu(II) and V(V) ions Mixture of dicarboxylic acids rsc.org

The ring-opening of the cyclohexanone ring involves specific mechanistic pathways.

Enolization-Dependent Cleavage: The oxidative cleavage of the ketone ring by agents like nitric acid is critically dependent on enolization. rsc.orgrsc.org The reaction requires at least one alpha-hydrogen to allow for the formation of an enol tautomer. This enol is the species that is subsequently attacked by the oxidizing agent, leading to the cleavage of the carbon-carbon bond. For ketones that can form two different enols, the reaction proceeds predominantly through the more stable tautomer. rsc.org In the case of 2,2,6,6-tetramethylcyclohexanol, a related compound, oxidation stops at the ketone stage because it lacks any alpha-hydrogens and cannot enolize, thus preventing ring cleavage. rsc.org

Baeyer-Villiger Oxidation: A different oxidative cleavage mechanism is the Baeyer-Villiger oxidation, which can be performed using peroxy acids or biocatalytically using enzymes like cyclohexanone monooxygenases. researchgate.netthieme-connect.commdpi.com This reaction inserts an oxygen atom adjacent to the carbonyl carbon, converting the cyclic ketone into a cyclic ester (a lactone). The oxidation of 3,3,5-trimethylcyclohexanone with a thermostable cyclohexanone monooxygenase (TmCHMO) has been studied, yielding two regioisomeric lactones. researchgate.netmdpi.combohrium.com These lactones are valuable building blocks for polymers. bohrium.com

Formation of Dicarboxylic Acids (e.g., Trimethyladipic Acids)

Condensation and Polymerization-Related Reactions

The enolate chemistry of this compound also enables its participation in condensation reactions, forming new carbon-carbon bonds. Furthermore, its derivatives are crucial starting materials for the synthesis of various polymers.

Condensation reactions of this compound are highly influenced by steric factors.

Aldol Condensation: The aldol condensation of 2,2,6-trimethylcyclohexanone is notably unsuccessful. Despite having an acidic alpha-hydrogen, the significant steric hindrance created by the three methyl groups prevents the enolate from effectively attacking another ketone molecule, resulting in no detectable aldol product. vaia.com

Self-Condensation: In contrast, 3,3,5-trimethylcyclohexanone can undergo a self-condensation reaction. Using NaOH as a catalyst at elevated temperatures, it reacts with itself to form 3,5,5-trimethyl-2-(3,3,5-trimethylcyclohexylidene) cyclohexanone. nih.govrsc.org

Cross-Condensation Reactions: While self-condensation may be hindered, cross-condensation reactions are possible. 2,2,6-trimethylcyclohexanone has been successfully condensed with t-butyl acetate (B1210297) in the presence of lithium amide and with ethyl bromoacetate (B1195939) in a Reformatsky reaction. oup.com

The derivatives obtained from this compound are valuable monomers and precursors in polymer science.

Polyamides and Polyurethanes: Trimethyladipic acid, produced by the oxidation of 3,3,5-trimethylcyclohexanone, is a key intermediate. mdpi.comchemicalbook.com It is used to produce 2,2,4-trimethylhexamethylenediamine, a monomer for specialty polyamides, and isophorone diisocyanate, a component of polyurethanes. chemicalbook.com

Polyesters: The diol derivative, 2,2,4-trimethylhexane-1,6-diol, also synthesized from trimethyladipic acid, is used in the production of polyesters. mdpi.com

Lactone Polymerization: The lactones formed from the Baeyer-Villiger oxidation of 3,3,5-trimethylcyclohexanone are monomers that can undergo ring-opening polymerization, either chemically or enzymatically, to produce polyesters. mdpi.combohrium.com

Self-Condensation Reactions of this compound

The self-condensation of ketones, a form of aldol condensation, is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. In the case of this compound, the presence and position of α-hydrogens are critical for the reaction to proceed.

3,3,5-Trimethylcyclohexanone, which has α-hydrogens at the C2 and C6 positions, can undergo self-condensation in the presence of a base. The reaction typically proceeds via the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the ketone. Subsequent dehydration of the aldol addition product leads to the formation of a more stable α,β-unsaturated ketone.

A notable example is the self-condensation of 3,3,5-trimethylcyclohexanone catalyzed by sodium hydroxide (NaOH) to yield 3,5,5-trimethyl-2-(3,3,5-trimethylcyclohexylidene) cyclohexanone. thermofisher.comnih.govorganicmystery.com This reaction requires elevated temperatures, with studies showing a maximum carbon yield of approximately 76.4% when the reaction is carried out at 170°C for 72 hours in the presence of p-xylene (B151628) as a solvent. thermofisher.comorganicmystery.com The use of a Dean-Stark apparatus is often employed to remove the water formed during the condensation, which shifts the equilibrium towards the product.

In contrast, isomers of this compound that lack α-hydrogens on one or both sides of the carbonyl group are unable to form an enolate ion and thus cannot undergo self-condensation. For instance, 2,2,6-trimethylcyclohexanone, despite having an acidic α-hydrogen at the C6 position, does not yield any detectable aldol product. wikipedia.orgresearchgate.net This is attributed to the steric hindrance caused by the three methyl groups, which prevents the enolate ion from attacking another ketone molecule. wikipedia.orgresearchgate.netdicp.ac.cn

The reactivity of cyclohexanone and its methylated derivatives in self-condensation reactions has also been investigated under high pressure and temperature without a catalyst. msu.edu These studies provide a broader context for the condensation behavior of cyclic ketones, although base-catalyzed reactions are more common for this compound.

Table 1: Self-Condensation of 3,3,5-Trimethylcyclohexanone

ReactantCatalystProductReaction ConditionsYieldReference
3,3,5-TrimethylcyclohexanoneNaOH3,5,5-Trimethyl-2-(3,3,5-trimethylcyclohexylidene) cyclohexanone170°C, 72h, p-xylene~76.4% thermofisher.comorganicmystery.com

Cross-Condensation Reactions with Other Carbonyl Compounds

Crossed aldol condensations, involving two different carbonyl compounds, are synthetically valuable when one of the reactants lacks α-hydrogens, thereby preventing self-condensation and leading to a more specific product. chegg.comwikipedia.org 3,3,5-Trimethylcyclohexanone, with its available α-hydrogens, can participate as the enolizable component in such reactions.

A common type of crossed aldol condensation is the Claisen-Schmidt condensation, which occurs between a ketone and an aromatic aldehyde that has no α-hydrogens, such as benzaldehyde (B42025). scialert.netresearchgate.net In this reaction, the enolate of the ketone attacks the carbonyl carbon of the aldehyde. While specific examples detailing the Claisen-Schmidt condensation of 3,3,5-trimethylcyclohexanone are not extensively documented in readily available literature, the reaction of cyclohexanone with benzaldehyde serves as a close model. chegg.comresearchgate.netnih.gov This reaction typically yields 2,6-dibenzylidenecyclohexanone (B188912) through a double condensation. It is expected that 3,3,5-trimethylcyclohexanone would react similarly with benzaldehyde in the presence of a base like sodium hydroxide to form the corresponding benzylidene derivative.

Another potential partner for the cross-condensation with 3,3,5-trimethylcyclohexanone is formaldehyde, which also lacks α-hydrogens. byjus.com Generally, crossed aldol reactions are crucial in synthesis to avoid the formation of a complex mixture of products that can arise when both carbonyl compounds can act as both the nucleophile and the electrophile. sciensage.info

A related reaction is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). thermofisher.comwikipedia.org This reaction broadens the scope of condensations involving the carbonyl group of this compound, leading to the formation of C-C double bonds and highly functionalized molecules. Current time information in Bangalore, IN.

Table 2: Examples of Crossed Aldol Condensation Principles

Reaction TypeKetone Component (Example)Aldehyde Component (Example)General Product TypeReference
Claisen-Schmidt CondensationCyclohexanoneBenzaldehydeα,β-Unsaturated Ketone (Chalcone-like) scialert.netresearchgate.net
Crossed Aldol CondensationAcetoneBenzaldehydeβ-Hydroxy Ketone (initially), then α,β-Unsaturated Ketone sciensage.info

Role as a Precursor for Polymer Monomers and Initiators

3,3,5-Trimethylcyclohexanone is a significant building block in the polymer industry, serving both as a precursor to monomers and as a component in the synthesis of polymerization initiators. lookchemmall.com

One of its primary uses is as a raw material for the production of specialty polycarbonates, such as Apec®. lookchemmall.com Polycarbonates are a class of thermoplastics known for their strength and transparency.

Furthermore, 3,3,5-trimethylcyclohexanone can be converted into lactones through the Baeyer-Villiger oxidation. scispace.comiitk.ac.in This reaction, which can be performed using biocatalysts like cyclohexanone monooxygenase, results in the formation of regioisomeric lactones. scispace.comiitk.ac.inuomustansiriyah.edu.iq These lactones, in turn, are valuable monomers for the synthesis of polyesters through ring-opening polymerization. scispace.com

In addition to its role as a monomer precursor, derivatives of 3,3,5-trimethylcyclohexanone are employed as polymerization initiators. For instance, peroxides derived from this ketone, such as 1,1-di(tert-butylperoxy)-3,3,5-trimethylcyclohexane, are used to initiate radical polymerization processes. pressbooks.pubpressbooks.pub These initiators decompose upon heating to generate free radicals, which then trigger the polymerization of monomers like ethylene. pressbooks.pubpressbooks.pub The decomposition rate of these peroxide initiators, often characterized by their half-life at a specific temperature, is a crucial factor in controlling the polymerization reaction. pressbooks.pub

The isocyanate derivative, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, is used in conjunction with monomers like 2-oxepanone to create specialized polymers with potential applications in coatings, adhesives, and biomedical devices.

Table 3: Polymer-Related Applications of this compound Derivatives

Derivative/ApplicationPolymer TypeFunctionReference
Monomer for specialty polycarbonatePolycarbonate (e.g., Apec®)Monomer Precursor lookchemmall.com
Lactones (from Baeyer-Villiger oxidation)PolyesterMonomer scispace.comiitk.ac.in
1,1-Di(tert-butylperoxy)-3,3,5-trimethylcyclohexaneVarious (e.g., Polyethylene)Polymerization Initiator pressbooks.pub
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexaneCopolymer with 2-OxepanoneMonomer

Spectroscopic Characterization and Computational Chemistry Studies of Trimethylcyclohexanone

Advanced Vibrational Spectroscopy for Structural and Conformational Analysis

Vibrational spectroscopy serves as a fundamental tool for the detailed structural and conformational analysis of trimethylcyclohexanone isomers. Techniques such as Infrared Reflection-Absorption Spectroscopy (IRAS), Fourier Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy provide a wealth of information regarding the molecule's vibrational modes and spatial arrangement of atoms.

Infrared Reflection-Absorption Spectroscopy (IRAS) Studies

Infrared Reflection-Absorption Spectroscopy (IRAS) is a highly sensitive technique used to study the vibrational modes of molecules adsorbed on metal surfaces. Studies on the adsorption of 3,3,5-trimethylcyclohexanone (B147574) (TMCH) on a Palladium (Pd(111)) surface have provided significant insights into its binding and orientation. researchgate.net

In these studies, the interaction of TMCH with the Pd(111) surface was investigated under ultra-high vacuum conditions. mpg.de The IRAS spectra, combined with density functional theory (DFT) calculations, revealed that TMCH adsorbs in a strongly tilted geometry regardless of the surface coverage. researchgate.net At low coverage, the formation of an adsorbate with a significantly distorted C=O bond is observed. researchgate.net This indicates a strong interaction between the carbonyl group and the palladium surface. The orientation of adsorbed molecules is deduced based on the metal surface selection rule, which states that only vibrational modes with a dynamic dipole moment perpendicular to the metal surface are IRAS-active. mpg.de

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that provide detailed information about the molecular vibrations of this compound. mt.comthermofisher.com FT-IR spectroscopy is particularly sensitive to vibrations of polar functional groups, while Raman spectroscopy excels in detecting vibrations of non-polar moieties. nih.gov

The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1700-1720 cm⁻¹. mpg.de Other significant bands include those arising from C-H stretching, bending, and C-C stretching vibrations of the cyclohexanone (B45756) ring and methyl groups. aip.org

Raman spectroscopy provides complementary data, particularly for the symmetric vibrations of the carbon skeleton. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. thermofisher.com

Below is a table summarizing typical vibrational frequencies for this compound isomers observed in FT-IR and Raman spectra.

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C=O Stretch~1715~1715
CH₃ Asymmetric Stretch~2960~2960
CH₃ Symmetric Stretch~2870~2870
CH₂ Asymmetric Stretch~2930~2930
CH₂ Symmetric Stretch~2850~2850
C-C Stretch~1195 - 1162~1422

Note: The exact frequencies can vary slightly depending on the specific isomer and the experimental conditions.

Assignment of Vibrational Modes and Conformational Preferences

The assignment of vibrational modes in this compound is aided by computational calculations and comparison with related molecules. aip.orgresearchgate.net The vibrational spectrum can be divided into several regions corresponding to different types of vibrations:

C-H Stretching Region (2800-3000 cm⁻¹): This region contains the stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. Asymmetric stretching modes typically appear at higher frequencies than symmetric modes. aip.org

Carbonyl (C=O) Stretching Region (~1715 cm⁻¹): A strong, characteristic peak in this region confirms the presence of the ketone functional group. mpg.de

Bending and Deformation Region (below 1500 cm⁻¹): This "fingerprint" region contains a complex series of bands corresponding to C-H bending (scissoring, wagging, twisting, rocking) and C-C stretching and deformation modes of the cyclohexanone ring. aip.org

Vibrational spectroscopy is also instrumental in determining the conformational preferences of this compound. The cyclohexanone ring can adopt several conformations, with the chair conformation generally being the most stable. Spectroscopic data, when compared with theoretical calculations for different possible conformations, can help identify the predominant conformer in a given sample. researchgate.net For instance, the optimized geometry from computational studies can show whether the cyclohexanone ring is in a chair or a distorted half-chair conformation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. rsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure determination and stereochemical assignment. researchgate.net

In the ¹H NMR spectrum of a this compound isomer, the signals for the methyl protons typically appear as singlets or doublets in the upfield region (around 1.0 ppm), with their exact chemical shift depending on their position (axial or equatorial) and proximity to the carbonyl group. The methylene and methine protons of the cyclohexanone ring produce more complex multiplets in the region of 1.5-3.0 ppm due to spin-spin coupling. rsc.org

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. The carbonyl carbon is readily identified by its characteristic downfield chemical shift (around 210 ppm). The chemical shifts of the other carbon atoms in the ring and the methyl groups are influenced by their substitution and stereochemistry. researchgate.net

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for this compound isomers.

NucleusChemical Shift (ppm)Multiplicity
¹H NMR
Methyl Protons (CH₃)0.9 - 1.2s, d
Ring Protons (CH₂, CH)1.5 - 2.8m
¹³C NMR
Carbonyl Carbon (C=O)~210 - 215
Quaternary Carbons30 - 50
Methine Carbons (CH)40 - 60
Methylene Carbons (CH₂)35 - 55
Methyl Carbons (CH₃)15 - 30

s = singlet, d = doublet, m = multiplet

NMR spectroscopy is particularly powerful for assigning the stereochemistry of reduction products of this compound, such as trimethylcyclohexanol. The reduction of 3,3,5-trimethylcyclohexanone can yield both cis and trans isomers of the corresponding alcohol. researchgate.net The relative stereochemistry can be determined by analyzing the coupling constants and through-space interactions observed in 2D NMR experiments like NOESY.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. It is also employed for real-time monitoring of chemical reactions and for the identification of products in complex mixtures. purdue.edu

In the context of this compound, mass spectrometry can be used to:

Confirm Molecular Weight: The molecular ion peak in the mass spectrum of this compound (C₉H₁₆O) will appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.22 g/mol ). nih.govnih.gov

Analyze Fragmentation Patterns: The fragmentation pattern provides structural information. Common fragmentation pathways for cyclic ketones involve alpha-cleavage and McLafferty rearrangements.

Monitor Reactions: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to monitor the progress of reactions involving this compound. For example, it has been used to identify 3,3,5-trimethylcyclohexanone as the product of the selective hydrogenation of isophorone (B1672270). rsc.org It has also been used in studies of the gas-phase hydride reduction of 3,3,5-trimethylcyclohexanone. acs.org

Identify Trace Compounds: Headspace Solid Phase Microextraction coupled to Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) has been used to detect and identify volatile organic compounds, including 2,2,6-trimethylcyclohexanone (B1581249), in water samples. mdpi.com

An unusual rearrangement induced by collisional activation of protonated 2,2,6-trimethylcyclohexanone has also been examined using mass spectrometry to understand the enthalpic and entropic requirements of the process. purdue.edu

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are extensively used to complement experimental spectroscopic data and to provide deeper insights into the structural and electronic properties of this compound. aip.orgaip.org

These computational methods can be used to:

Optimize Molecular Geometry: Calculations can determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This allows for the prediction of the preferred conformation, such as the chair conformation of the cyclohexanone ring. researchgate.net

Calculate Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. aip.orgresearchgate.net Scaling factors are often applied to the calculated frequencies to achieve better agreement with experimental values. researchgate.net

Predict NMR Chemical Shifts: While more computationally intensive, it is possible to predict ¹H and ¹³C NMR chemical shifts, which can be a valuable tool in structural elucidation, especially for complex molecules. frontiersin.org

Analyze Electronic Properties: Quantum chemical calculations provide information about the electronic structure of the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter that characterizes the chemical reactivity and kinetic stability of the molecule. aip.orgresearchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps illustrate the charge distribution within the molecule and are useful for predicting sites of electrophilic and nucleophilic attack. aip.org

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the investigation of molecular properties from first principles. Ab initio methods, such as Hartree-Fock (HF), derive their results from fundamental physical constants without empirical parameters, while DFT methods calculate the electronic structure based on the electron density, offering a balance between accuracy and computational cost. researchgate.netresearchgate.net

These methods have been employed to study various isomers of this compound and their derivatives. For instance, the interaction of 3,3,5-trimethylcyclohexanone (TMCH) with a Palladium (Pd(111)) surface was investigated using DFT calculations that included van der Waals interactions (DFT + vdWsurf). researchgate.net This approach is crucial for accurately describing the non-covalent forces that govern the adsorption process. mpg.de Similarly, the vibrational properties and electronic structure of derivatives like 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone have been analyzed using both DFT (with the B3LYP functional) and HF methods with various basis sets, such as 6-311G and 6-311++G. researchgate.netaip.orgaip.org These studies demonstrate the utility of these computational techniques in optimizing molecular geometries, predicting reaction outcomes, and interpreting spectroscopic data. mdpi.com

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic structure of a molecule dictates its reactivity. Key descriptors derived from computational studies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the Molecular Electrostatic Potential (MEP), provide a quantitative understanding of this reactivity.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For derivatives of this compound, these energies have been calculated to confirm charge transfer within the molecule. aip.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. chemedx.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. researchgate.net In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. researchgate.netchemedx.org For this compound derivatives, MEP analysis has been used to understand the sites of intermolecular interactions. aip.orgresearchgate.net

Below is a table of calculated electronic properties for a derivative, 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone, illustrating the application of these analyses.

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
HF6-311G-8.591.8410.43
DFT/B3LYP6-311G-6.14-1.095.05
HF6-311++G-8.312.5110.82
DFT/B3LYP6-311++G-6.05-1.424.63

Data derived from studies on 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone. aip.org

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Hyperpolarizability)

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data. Vibrational frequency calculations are particularly important for assigning bands in infrared (IR) and Raman spectra. rsc.org

DFT calculations have been successfully used to predict the vibrational frequencies of 3,3,5-trimethylcyclohexanone (TMCH) adsorbed on a Pd(111) surface. mpg.de These theoretical calculations, performed using the harmonic approximation, provide a detailed assignment of the experimental Infrared Reflection-Absorption Spectroscopy (IRAS) data. mpg.denih.gov The comparison between calculated and experimental frequencies allows for a precise understanding of how the molecule's vibrational modes are perturbed upon adsorption. mpg.de

The following table presents a comparison of selected experimental and DFT-calculated vibrational frequencies for isophorone, a precursor to TMCH, highlighting the accuracy of the predictions.

Vibrational ModeExperimental Frequency (cm⁻¹)DFT-Calculated Frequency (cm⁻¹)
Asymmetric CH₂ Stretching29402934
Asymmetric CH₂ Stretching28852884
Symmetric CH₂ Stretching~28202858
C=O Stretching16651661
C=C StretchingNot specified1624

Data for isophorone, a related α,β-unsaturated ketone from which 3,3,5-trimethylcyclohexanone is synthesized. mpg.de

Furthermore, computational studies on this compound derivatives have explored their nonlinear optical (NLO) properties by calculating the first-order hyperpolarizability (β). aip.orgresearchgate.net A high hyperpolarizability value indicates a strong NLO response, which is a desirable property for materials used in optoelectronics. aip.org For 3,5-bis(4-hydroxyphenyl)-2,4,6-trimethyl cyclohexanone, calculations confirmed that the molecule possesses a significant NLO property. aip.orgresearchgate.net

Computational Simulation of Reaction Mechanisms and Transition States

Understanding the pathway of a chemical reaction is fundamental to controlling its outcome. Computational simulations allow for the detailed investigation of reaction mechanisms, including the identification of high-energy transition states that represent the bottleneck of the reaction. umn.edulibretexts.org

A key reaction involving this compound is the selective hydrogenation of isophorone (3,5,5-trimethylcyclohex-2-enone) to produce 3,3,5-trimethylcyclohexanone (TMCH). acs.org This process is of significant industrial interest, and understanding the mechanism is crucial for designing selective catalysts. researchgate.netmpg.de

Computational methods can model the potential energy surface of the reaction, tracing the path from reactants to products through the transition state. libretexts.org By using algorithms like the synchronous transit-guided quasi-Newton (STQN) method, researchers can locate the saddle point on the potential energy surface corresponding to the transition state structure. joaquinbarroso.com A frequency calculation must then be performed on this structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. joaquinbarroso.com Simulating this pathway helps to explain the observed chemoselectivity, for instance, why hydrogenation occurs at the C=C bond of isophorone rather than the C=O bond over palladium catalysts. mpg.de

Adsorption Energy Calculations on Catalytic Surfaces

Heterogeneous catalysis is central to many chemical manufacturing processes. The efficiency and selectivity of a catalyst are determined by how reactant molecules interact with its surface. Calculating the adsorption energy of molecules on catalytic surfaces is therefore a critical application of computational chemistry. nih.govengineering.org.cn

The adsorption of 3,3,5-trimethylcyclohexanone (TMCH) on a palladium (Pd(111)) surface has been studied in detail using a combination of DFT calculations and experimental spectroscopy. researchgate.netmpg.de These studies reveal that, in contrast to its unsaturated precursor isophorone, TMCH adsorbs in a strongly tilted geometry regardless of the surface coverage. researchgate.net At low coverage, the molecule forms an adsorbate with a significantly distorted C=O bond. As the surface exposure increases, species with a less perturbed carbonyl group begin to appear. researchgate.net

These computational findings provide an atomic-level picture of the molecule-surface interaction, explaining how the orientation and electronic structure of TMCH are modified upon binding to the catalyst. This information is invaluable for understanding the catalytic cycle and for the rational design of new and improved catalysts. mpg.de

Molecular Docking Studies with Biological Macromolecules (focus on binding interactions without reference to therapeutic efficacy)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), such as a protein or nucleic acid. nih.govopenaccessjournals.com This method is instrumental in fields like drug discovery for predicting how a potential drug molecule might interact with a biological target. openaccessjournals.com

The process involves two main steps: sampling possible conformations of the ligand within the receptor's binding site and then using a scoring function to rank these poses. nih.gov The search algorithm explores the vast rotational and translational freedom of the ligand, while the scoring function evaluates the strength of the non-covalent interactions, such as:

Hydrogen bonds: Crucial for specificity and binding affinity.

Electrostatic interactions: Attraction or repulsion between charged or polar groups.

Solvation effects: The energy cost of removing the ligand and part of the receptor's binding site from the solvent. openaccessjournals.comnih.gov

While this compound itself is a simple industrial chemical not typically studied for biological activity, molecular docking could theoretically be used to investigate its binding interactions with a hypothetical biological macromolecule. Such a study would model the this compound as the ligand and place it in the binding pocket of a chosen receptor. The docking simulation would then predict the most stable binding pose and calculate a binding score, providing insight into the specific amino acid residues or nucleic acid bases involved in the interaction. ijcrcps.commdpi.com This allows for a detailed analysis of the binding mode at an atomic level. nih.gov

Environmental Research Perspectives on Trimethylcyclohexanone

Studies on Environmental Fate and Degradation Pathways

The environmental fate of trimethylcyclohexanone is influenced by its formation from other chemical precursors and its susceptibility to biodegradation. Research indicates that this compound isomers are not typically primary pollutants but rather intermediate products of the degradation of other substances.

Studies on the hydrolysis of compounds like di-tert-butyl 3,3,5-trimethylcyclohexylidene diperoxide show that 3,3,5-trimethylcyclohexanone (B147574) is a principal degradation product. europa.eu The formation of 3,3,5-trimethylcyclohexanone from this parent compound has been observed to increase at a low pH of 4 across temperatures of 20, 30, and 50°C, suggesting that hydrolysis can be a significant formation pathway in acidic environmental conditions. europa.eu At neutral (pH 7) and alkaline (pH 9) conditions, this degradation was only noted at higher temperatures (50°C), which may be more related to thermal degradation than true hydrolysis. europa.eu

This compound also emerges from the biotransformation of other compounds. For instance, isophorone (B1672270), a structurally related α,β-unsaturated ketone, can be hydrogenated to form 3,5,5-trimethylcyclohexanone (also known as dihydroisophorone). who.int Furthermore, certain isomers like 2,2,6-trimethylcyclohexanone (B1581249) have been identified as degradation products of carotenoids, such as β-carotene, in aqueous environments. scispace.comtandfonline.com

Once present in the environment, this compound is subject to further degradation. Data from a prolonged ready biodegradability test (OECD 301F) demonstrated that a substance that degrades into 3,3,5-trimethylcyclohexanol (B90689) and subsequently into 3,3,5-trimethylcyclohexanone is considered inherently biodegradable. europa.eu In these tests, the mean degradation reached 62% after 60 days. europa.eu Crucially, analytical monitoring confirmed the complete mineralization of the substance, with no residual amounts of 3,3,5-trimethylcyclohexanone detected at the end of the 60-day study, indicating that the compound and its metabolites are not persistent in that environment. europa.eu

The persistence of the core trimethylcyclohexane structure can vary significantly with its specific chemical form and the environmental conditions. For example, the related alkane 1,3,5-trimethylcyclohexane (B44294) was found to be resistant to degradation in sea and lake water but was degraded in activated sludge filtrate with a half-life of 4.5 days, highlighting the critical role of the specific microbial community present. acs.org

Table 1: Formation of 3,3,5-Trimethylcyclohexanone from a Peroxide Precursor under Various Conditions Data derived from hydrolysis studies of Di-tert-butyl 3,3,5-trimethylcyclohexylidene diperoxide. europa.eu

pHTemperature (°C)Observation
420, 30, 50Increasing concentrations of 3,3,5-trimethylcyclohexanone observed.
720Increase in 3,3,5-trimethylcyclohexanone not observed.
730, 50Increase in 3,3,5-trimethylcyclohexanone observed.
920, 30Increase in 3,3,5-trimethylcyclohexanone not observed.
950Increase in 3,3,5-trimethylcyclohexanone observed.

Research into Microbial Transformation and Biodegradation Mechanisms

The microbial transformation of this compound has been a subject of specific scientific inquiry, revealing pathways of bioconversion by various microorganisms. Fungi, in particular, have been shown to be effective biocatalysts in the transformation of this compound.

A key study investigated the microbial transformation of 3,3,5-trimethylcyclohexanone using the plant pathogenic fungus Glomerella cingulata. tandfonline.comtandfonline.com This research demonstrated that the fungus primarily facilitates the stereoselective reduction of the ketone. After a five-day incubation period, 3,3,5-trimethylcyclohexanone was converted into its corresponding alcohol forms, cis- and trans-3,3,5-trimethylcyclohexanols. tandfonline.com The transformation was highly stereoselective, with the cis-isomer being the major product, yielding a cis- to trans-isomer ratio of 20:1. tandfonline.comresearchgate.net A minor product, 3,3,5-trimethyl-2-cyclohexen-1-one (isophorone), was also identified. tandfonline.com

While specific microbial reduction pathways convert the ketone to alcohols, broader biodegradation studies indicate that microorganisms can completely mineralize the compound. In studies examining the fate of a chemical that degrades into salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol, it was found that the subsequent metabolite, 3,3,5-trimethylcyclohexanone, was also fully degraded. europa.eu The disappearance of 3,3,5-trimethylcyclohexanone in these aqueous biodegradation tests confirms that microbial communities in environments like activated sludge possess the necessary enzymatic machinery to break down the cyclic ketone structure entirely. europa.eu This complete mineralization is a critical finding, as it suggests the compound is unlikely to persist long-term in biologically active environments. europa.eu

The degradation of related cyclic ketones has also been studied. For example, under aerobic conditions, cyclohexane (B81311) is known to be oxidized by monooxygenase enzymes to cyclohexanol, which is then further oxidized to cyclohexanone (B45756) before the ring is cleaved. frontiersin.org This provides a model for the likely aerobic degradation pathway of this compound, involving initial oxidation at the ketone group or the ring, followed by ring-opening and eventual mineralization.

Table 2: Microbial Transformation Products of 3,3,5-Trimethylcyclohexanone by Glomerella cingulata Findings based on a 5-day incubation period. tandfonline.com

MetaboliteProduct TypeRelative Yield
cis-3,3,5-TrimethylcyclohexanolMajor ProductHigh (Ratio of 20:1 to trans-isomer)
trans-3,3,5-TrimethylcyclohexanolMinor ProductLow
3,3,5-Trimethyl-2-cyclohexen-1-one (Isophorone)Minor ProductLow

Q & A

Q. What are the standard synthetic routes for preparing 3,3,5-trimethylcyclohexanone (TMCH), and how do reaction conditions influence selectivity?

Q. How is TMCH utilized as a precursor in polymer chemistry?

TMCH acts as a crosslinking agent in resin synthesis via acetal formation with tert-butyl hydroperoxide, producing thermally stable intermediates (decomposition at 150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data for TMCH conformers?

Conflicting circular dichroism (CD) and optical rotatory dispersion (ORD) data arise from temperature-dependent axial-equatorial equilibria. Methodological solutions include:

  • Low-temperature CD/ORD : Enhances signal clarity for axial methyl contributions (e.g., positive CD at 220 nm for axial-CH₃ at -50°C) .
  • Computational modeling : Density functional theory (DFT) calculates conformational energies (e.g., 0.94 cis-4-tert-butyl vs. 0.06 trans-3,3,5-trimethyl populations) .

Q. What strategies optimize enzymatic oxidation of TMCH using Baeyer-Villiger monooxygenases (BVMOs)?

  • Enzyme engineering : Thermostable BVMOs (e.g., TmCHMO from Thermocrispum municipale) tolerate TMCH’s bulky substituents .
  • Cofactor regeneration : Glucose dehydrogenase recycles NADPH, achieving >80% conversion in biphasic systems .
  • Scalability challenges : Immobilization on silica supports improves enzyme reusability but requires pH stability testing (pH 7–9) .

Q. How do phase behaviors in supercritical CO₂ affect TMCH synthesis scalability?

Impurities (CO, H₂O) in supercritical CO₂ reduce hydrogenation efficiency by 15–20%. Mitigation involves:

  • Temperature modulation : Increasing from 80°C to 100°C restores catalyst activity .
  • Contaminant thresholds : Limit CO to <0.1 mol% to avoid phase separation .

Q. What methodological pitfalls arise in quantifying TMCH’s conformational equilibrium via NMR?

  • Dynamic effects : Rapid axial-equatorial interconversion at room temperature broadens peaks; use cryoprobes (-40°C) to slow kinetics .
  • Solvent choice : CDCl₃ induces slight shifts (~0.05 ppm) vs. DMSO-d₆ .

Methodological Guidance for Experimental Design

Designing a kinetic study for TMCH hydrogenation :

  • Control variables : Fix H₂ pressure (20 bar) and catalyst loading (5 wt%).
  • Response metrics : Track TMCH:isophorone ratio via GC-MS every 30 minutes .
  • Error analysis : Triplicate runs to assess reproducibility (±2% deviation acceptable) .

Validating enzymatic TMCH oxidation efficiency :

  • Assay protocol : Couple BVMO activity with NADPH depletion (absorbance at 340 nm) .
  • Product quantification : HPLC with C18 column (acetonitrile:H₂O = 70:30) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.